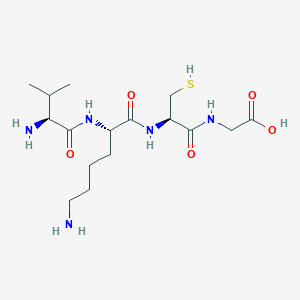
L-Valyl-L-lysyl-L-cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-lysyl-L-cysteinylglycine is a peptide compound composed of four amino acids: valine, lysine, cysteine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-lysyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-lysyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Valyl-L-lysyl-L-cysteinylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its ability to form disulfide bonds, which are crucial in protein structure and function.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex peptides.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-lysyl-L-cysteinylglycine involves its ability to form disulfide bonds through the cysteine residue. These bonds play a critical role in stabilizing the three-dimensional structure of proteins. The peptide can interact with various molecular targets, influencing pathways related to protein folding, stability, and function.
Comparación Con Compuestos Similares
Similar Compounds
L-cysteinylglycine: A dipeptide consisting of cysteine and glycine, involved in glutathione metabolism.
γ-L-Glutamyl-L-cysteine: A dipeptide found in animals and plants, a key intermediate in the γ-glutamyl cycle.
Uniqueness
L-Valyl-L-lysyl-L-cysteinylglycine is unique due to its specific sequence of four amino acids, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
798540-34-8 |
|---|---|
Fórmula molecular |
C16H31N5O5S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H31N5O5S/c1-9(2)13(18)16(26)20-10(5-3-4-6-17)15(25)21-11(8-27)14(24)19-7-12(22)23/h9-11,13,27H,3-8,17-18H2,1-2H3,(H,19,24)(H,20,26)(H,21,25)(H,22,23)/t10-,11-,13-/m0/s1 |
Clave InChI |
RCNKVOWBZSUEQP-GVXVVHGQSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


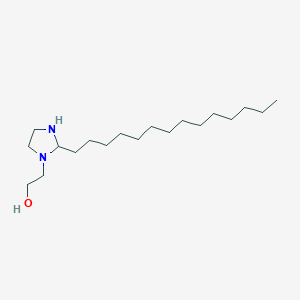

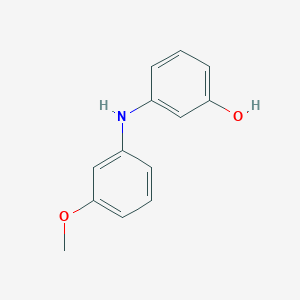
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)


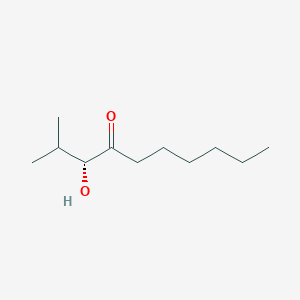
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
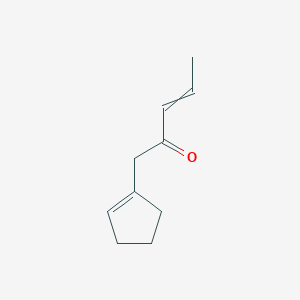
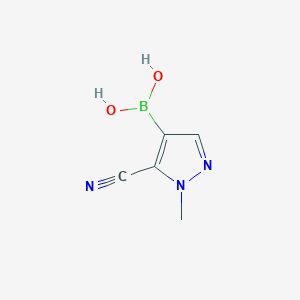
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
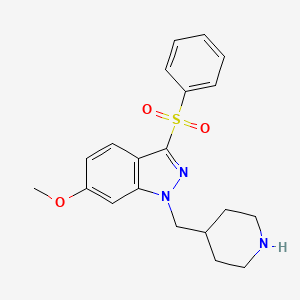
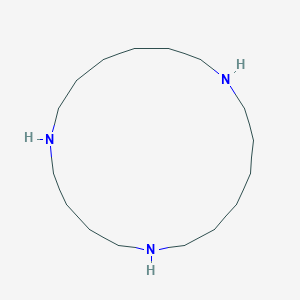
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
